molecular formula C₁₈H₂₃N₆O₁₆P₃ B1141068 Caged GTP CAS No. 124830-99-5

Caged GTP

Cat. No.: B1141068
CAS No.: 124830-99-5
M. Wt: 672.33
Attention: For research use only. Not for human or veterinary use.
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Description

Caged guanosine triphosphate (GTP) is a photolabile compound used extensively in biochemical and biophysical research. It is a modified form of guanosine triphosphate where a photolabile protecting group is attached to the terminal phosphate. This modification renders the molecule biologically inactive until it is exposed to light, which releases the active guanosine triphosphate. This property makes caged guanosine triphosphate a valuable tool for studying various cellular processes with high temporal and spatial resolution .

Mechanism of Action

Target of Action

Caged GTP primarily targets GTPases, which are central switches in cells . These GTPases regulate a plethora of cellular events, including cell growth, differentiation, and apoptosis by transmitting external signals to the nucleus . The small GTPase Ras and heterotrimeric G-proteins are among the well-studied targets of this compound .

Mode of Action

This compound interacts with its targets by binding to GTPase-activating proteins (GAPs), which catalyze GTP hydrolysis in Ras, and guanine nucleotide exchange factors, which catalyze the exchange of GDP for GTP . The interaction of this compound with its targets leads to changes in the charge distribution of GTP, driving it towards the transition state . An arginine is precisely positioned to facilitate the nucleophilic attack of water .

Biochemical Pathways

The action of this compound affects the biochemical pathways involving GTPases. These pathways are regulated by the presence of the third phosphate group of GTP . The signaling state is encoded into surface alterations of the GTPase . The activation of G proteins in the leech giant glial cell results in a rise of Ca2±independent membrane K+ conductance, a rise of cytosolic Ca2+, due to release from intracellular stores, and a rise of cytosolic Na+, presumably due to increased Na+/Ca2+ exchange .

Pharmacokinetics

Factors such as how well the compound is absorbed into the bloodstream, how it is distributed within the body, how it is metabolized, and how quickly it is excreted can all influence the compound’s overall effect .

Result of Action

The action of this compound results in significant molecular and cellular effects. For instance, uncaging GTP-γ-S in a giant glial cell by moderate UV illumination hyperpolarizes the membrane due to an increase in K+ conductance . It also evokes rises in cytosolic Ca2+ and Na+ .

Preparation Methods

Synthetic Routes and Reaction Conditions

Caged guanosine triphosphate is typically synthesized by reacting guanosine diphosphate with a photolabile protecting group. One common method involves the use of nitrophenylethyl (NPE) as the photolabile group. The synthesis begins with the activation of guanosine diphosphate using diimidazole carbonyl, followed by the reaction with caged phosphate . The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of caged guanosine triphosphate follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and reactors to ensure consistency and purity. The final product is typically purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 95% .

Chemical Reactions Analysis

Types of Reactions

Caged guanosine triphosphate undergoes photolysis upon exposure to ultraviolet light, releasing the active guanosine triphosphate. This reaction is highly specific and occurs rapidly, making it ideal for time-resolved studies .

Common Reagents and Conditions

The primary reagent used in the photolysis of caged guanosine triphosphate is ultraviolet light. The reaction conditions typically involve maintaining the compound in an aqueous solution at a neutral pH. The photolysis reaction is usually carried out at low temperatures to prevent thermal degradation of the compound .

Major Products Formed

The major product formed from the photolysis of caged guanosine triphosphate is active guanosine triphosphate. This product can then participate in various biochemical reactions, such as GTPase-mediated hydrolysis .

Scientific Research Applications

Caged guanosine triphosphate has a wide range of applications in scientific research:

    Chemistry: It is used to study the kinetics and mechanisms of GTPase-catalyzed reactions.

    Biology: In cellular biology, caged guanosine triphosphate is used to investigate signal transduction pathways involving GTP-binding proteins.

    Medicine: Caged guanosine triphosphate is employed in drug discovery and development to study the effects of potential therapeutic agents on GTPase activity.

    Industry: In the biotechnology industry, caged guanosine triphosphate is used in the development of biosensors and bioassays.

Comparison with Similar Compounds

Caged guanosine triphosphate is unique in its ability to release active guanosine triphosphate upon light exposure. Similar compounds include caged adenosine triphosphate (ATP) and caged cyclic adenosine monophosphate (cAMP), which release adenosine triphosphate and cyclic adenosine monophosphate, respectively, upon photolysis. While caged adenosine triphosphate is used to study ATPase-catalyzed reactions, caged cyclic adenosine monophosphate is used to investigate cyclic adenosine monophosphate-dependent signaling pathways .

List of Similar Compounds

  • Caged adenosine triphosphate (ATP)
  • Caged cyclic adenosine monophosphate (cAMP)
  • Caged guanosine diphosphate (GDP)
  • Caged guanosine monophosphate (GMP)

Caged guanosine triphosphate stands out due to its specific application in studying GTPase-mediated processes and its ability to provide high temporal and spatial resolution in biochemical studies .

Properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[1-(2-nitrophenyl)ethoxy]phosphoryl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N6O16P3/c1-8(9-4-2-3-5-10(9)24(28)29)38-42(32,33)40-43(34,35)39-41(30,31)36-6-11-13(25)14(26)17(37-11)23-7-20-12-15(23)21-18(19)22-16(12)27/h2-5,7-8,11,13-14,17,25-26H,6H2,1H3,(H,30,31)(H,32,33)(H,34,35)(H3,19,21,22,27)/t8?,11-,13-,14-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWDUFBXCCSYMK-JQJVVODZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N6O16P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70924941
Record name 9-[5-O-(Hydroxy{[hydroxy({hydroxy[1-(2-nitrophenyl)ethoxy]phosphoryl}oxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-2-imino-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70924941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

672.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124830-99-5
Record name P(3)-1-(2-Nitro)phenylethylguanosine 5'-O-triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124830995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-[5-O-(Hydroxy{[hydroxy({hydroxy[1-(2-nitrophenyl)ethoxy]phosphoryl}oxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-2-imino-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70924941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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